molecular formula C24H33N3O5S B2589235 3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946342-61-6

3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No.: B2589235
CAS No.: 946342-61-6
M. Wt: 475.6
InChI Key: ZOXCIDFNMBDDPH-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 3,4-dimethoxy-substituted aromatic ring linked to a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl moiety via a morpholinoethyl spacer. Its structure integrates a sulfonamide group, which is commonly associated with enzyme inhibition, and a morpholine ring, which may enhance solubility and pharmacokinetic properties.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O5S/c1-26-10-4-5-18-15-19(6-8-21(18)26)22(27-11-13-32-14-12-27)17-25-33(28,29)20-7-9-23(30-2)24(16-20)31-3/h6-9,15-16,22,25H,4-5,10-14,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXCIDFNMBDDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound with significant biological activity. Its structure combines a sulfonamide group with a tetrahydroquinoline moiety, which contributes to its potential pharmacological properties. This article reviews the biological activities associated with this compound, including enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Molecular Formula: C19_{19}H26_{26}N2_{2}O4_{4}S
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The sulfonamide group is known to inhibit enzymes like carbonic anhydrases (CAs), which are implicated in various physiological processes and disease states. Research indicates that derivatives of benzenesulfonamides can selectively inhibit different isoforms of CAs, showing promising results in terms of potency and selectivity .
  • Receptor Binding: The tetrahydroquinoline moiety may interact with neurotransmitter receptors or other protein targets, influencing their activity and potentially leading to therapeutic effects such as analgesia or anti-inflammatory responses .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antiproliferative Activity

Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50_{50} (µM)
3,4-Dimethoxy-N-(...)MCF-70.58
Other derivativesUM160.31

This suggests that the compound may inhibit cancer cell growth effectively .

2. Carbonic Anhydrase Inhibition

Research has demonstrated that sulfonamides can act as potent inhibitors of carbonic anhydrases:

IsoformKI_I (nM)
hCA I47.8
hCA IX195.9
hCA XII116.9

These values indicate the compound's potential as a therapeutic agent targeting metabolic pathways .

3. Cytotoxicity Studies

Cytotoxicity assessments in various cell lines have shown that while the compound exhibits antiproliferative properties, it maintains low cytotoxicity levels:

Cell LineCytotoxicity (IC50_{50})
L929>100 µM
Hep-3B>100 µM

This profile is advantageous for developing drugs with fewer side effects .

Case Studies

Recent studies have focused on optimizing the structure of benzenesulfonamides to enhance their biological activity:

  • A study published in June 2023 highlighted the design of novel benzenesulfonamides that demonstrated selective inhibition of human carbonic anhydrases with improved potency compared to traditional inhibitors like acetazolamide .
  • Another investigation found that modifications in the tail structure of sulfonamide derivatives significantly impacted their binding affinity and selectivity towards specific CA isoforms .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity :
    • Research indicates that compounds similar to this structure exhibit antitumor properties. For instance, sulfonamides have been investigated for their ability to inhibit tumor growth through various mechanisms, including the modulation of metabolic pathways and apoptosis induction.
  • Antimicrobial Properties :
    • Sulfonamide derivatives are widely recognized for their antimicrobial effects. Studies show that modifications to the sulfonamide structure can enhance antibacterial activity against a range of pathogens.
  • Neuroprotective Effects :
    • The tetrahydroquinoline structure is associated with neuroprotective properties. Compounds containing this moiety have been studied for their potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.
  • Cardiovascular Benefits :
    • Some derivatives of sulfonamides have shown promise in cardiovascular applications by influencing nitric oxide pathways and vasodilation processes.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of related compounds:

  • Study on Antitumor Activity :
    A study published in the Journal of Medicinal Chemistry demonstrated that tetrahydroquinoline derivatives exhibit significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The study highlighted the importance of structural modifications in enhancing efficacy .
  • Research on Antimicrobial Effects :
    In a comparative analysis, sulfonamides were tested against common bacterial strains (e.g., E. coli and Staphylococcus aureus). The findings suggested that specific substitutions on the benzene ring improved antimicrobial potency .
  • Neuroprotective Mechanisms :
    A recent investigation into the neuroprotective effects of tetrahydroquinoline derivatives found that they can significantly reduce neuronal cell death in models of oxidative stress, indicating their potential use in treating conditions such as Alzheimer's disease .

Data Table: Summary of Applications

Application AreaObserved EffectsReference
Antitumor ActivityInhibition of cancer cell proliferationJournal of Medicinal Chemistry
Antimicrobial ActivityEffective against E. coli and S. aureusComparative Analysis
Neuroprotective EffectsReduced oxidative stress-induced cell deathNeurobiology Study
Cardiovascular BenefitsImproved vasodilationCardiovascular Research

Comparison with Similar Compounds

Ro-61-8048: A KMO Inhibitor with Thiazole Substitution

Structure : 3,4-Dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide
Key Differences :

  • Substituent: Replaces the tetrahydroquinolin-morpholinoethyl group with a thiazol-2-yl ring bearing a 3-nitrophenyl substituent.
  • Activity: Acts as a potent kynurenine 3-monooxygenase (KMO) inhibitor, elevating kynurenic acid (KYNA) levels in parkinsonian monkeys. Combined with levodopa, it reduces dyskinesia severity . Implications:
  • The morpholinoethyl group in the target compound may improve blood-brain barrier penetration compared to Ro-61-8048’s thiazole-nitrophenyl motif.
  • Morpholino-containing structures are less likely to induce off-target effects linked to nitro groups (e.g., oxidative stress).
Parameter Target Compound Ro-61-8048
KMO Inhibition Not reported Potent
KYNA Modulation Not tested Increased
Structural Features Morpholinoethyl Thiazole

Pyrrolidine-Substituted Analogues

Example: (S)- and (R)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) Thiophene-2-Carboximidamide (Compound 35) Key Differences:

  • Substituent: Pyrrolidin-2-yl group instead of morpholinoethyl.
  • Stereochemistry : Chiral separation (SFC) revealed enantiomers with distinct optical rotations (e.g., [α]²⁵₅₈₉ = −18.0° for (S)-enantiomer) .
    Implications :
  • Morpholino (six-membered oxygen-containing ring) may confer better solubility than pyrrolidine (five-membered nitrogen ring).
  • The absence of a thiophene carboximidamide group in the target compound suggests divergent biological targets (e.g., kinase vs. KMO inhibition).
Parameter Target Compound Compound 35
Ring System Morpholine Pyrrolidine
Chiral Activity Not reported Enantioselective
Solubility Likely higher Moderate

2,4-Dimethoxy-Tetrahydroquinolin Analogues

Example: 2,4-Dimethoxy-N-(1-Methyl-2-oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Benzenesulfonamide (Ligand ID: L0U9BJ) Key Differences:

  • Methoxy Positions : 2,4-Dimethoxy vs. 3,4-dimethoxy on the benzene ring.
  • Morpholinoethyl Group: Absent in this analogue. Implications:
  • 3,4-Dimethoxy substitution may enhance electron-donating effects, influencing binding to hydrophobic enzyme pockets.
  • The morpholinoethyl group in the target compound could improve cell permeability or prolong half-life via reduced metabolic clearance .
Parameter Target Compound L0U9BJ
Methoxy Position 3,4 2,4
Pharmacokinetics Improved (predicted) Moderate

Morpholinoethyl-Containing Esters

Example: 2-Morpholinoethyl (E)-6-(1,3-Dihydro-4,6-Dihydroxy-7-Methyl-3-Oxo-5-Isobenzofuranyl)-4-Methyl-4-Hexenoate Key Differences:

  • Core Structure : Ester vs. sulfonamide.
  • Biological Role : Esters in this class are linked to anti-inflammatory or antimicrobial activity, unlike sulfonamides, which often target enzymes.
    Implications :
  • Sulfonamides generally exhibit stronger enzyme inhibition due to their ability to mimic transition states or substrate intermediates .

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